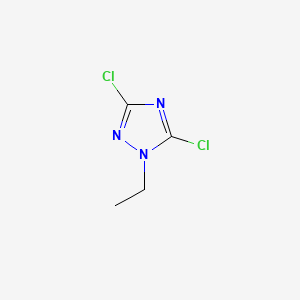

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

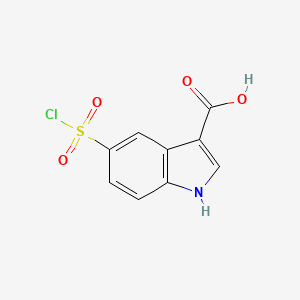

3,5-Dichloro-1H-1,2,4-triazole is a nitrogenous heterocyclic compound . It has a molecular formula of C2HCl2N3 and an average mass of 137.955 Da . It is a part of the triazole family, which is known for its versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3,5-Dichloro-1H-1,2,4-triazole, involves various methods. One approach involves the use of acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . Another method involves the cyclization reaction of key intermediates .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-1H-1,2,4-triazole consists of two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloro-1H-1,2,4-triazole are diverse. For instance, it can undergo transformations to form 1,3- and 1,5-disubstituted 1,2,4-triazole-derived esters, carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids .Physical And Chemical Properties Analysis

3,5-Dichloro-1H-1,2,4-triazole is a solid compound . It has a molecular weight of 137.96 and a monoisotopic mass of 136.954758 Da .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-Triazoles, including 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,4-triazole core are available in the market .

Organic Synthesis

1,2,4-Triazoles are used extensively in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Polymer Chemistry

1,2,4-Triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for this application .

Supramolecular Chemistry

In the field of supramolecular chemistry, 1,2,4-triazoles are used due to their ability to form hydrogen bonds .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

Lastly, 1,2,4-triazoles are used in materials science . Their unique structure and properties make them ideal for various applications in this field .

Mecanismo De Acción

Target of Action

Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Triazole compounds are generally known for their ability to form hydrogen bonds with their target molecules, which can lead to changes in the target’s function .

Biochemical Pathways

Triazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Some triazole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

3,5-dichloro-1-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOLPYBDIZIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275801 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256643-69-2 |

Source

|

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)